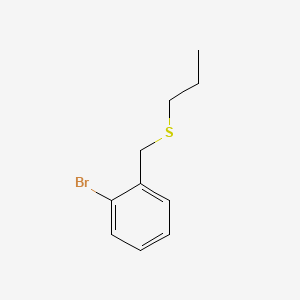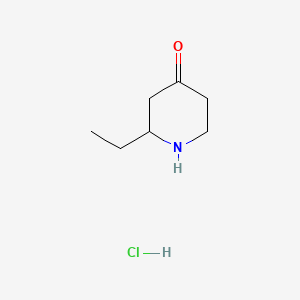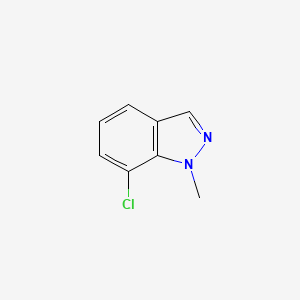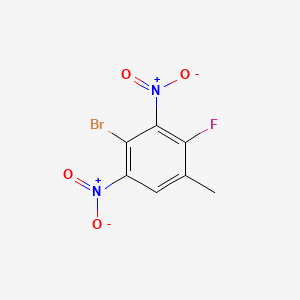
Acide 2-méthoxycarbonyl-3-méthoxyphénylboronique
Vue d'ensemble
Description
2-Methoxycarbonyl-3-methoxyphenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with methoxycarbonyl and methoxy groups. The unique structure of 2-Methoxycarbonyl-3-methoxyphenylboronic acid makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Applications De Recherche Scientifique
2-Methoxycarbonyl-3-methoxyphenylboronic acid has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
2-Methoxycarbonyl-3-methoxyphenylboronic acid is a type of boronic acid ester, which are highly valuable building blocks in organic synthesis . The primary targets of this compound are carbon-carbon bonds in organic molecules, where it participates in transition metal catalyzed carbon-carbon bond forming reactions .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The SM cross-coupling reaction affects the carbon-carbon bond formation pathway in organic synthesis . This reaction can lead to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules . The downstream effects include the synthesis of various organic compounds with diverse structures and functionalities .
Pharmacokinetics
Boronic acid esters, in general, are known to be susceptible to hydrolysis, especially at physiological ph . This suggests that the compound’s bioavailability may be influenced by its stability in aqueous environments and the pH of the surrounding medium .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, leading to the synthesis of complex organic molecules . This can be utilized in various applications, including the synthesis of pharmaceuticals and other organic compounds .
Action Environment
The action of 2-Methoxycarbonyl-3-methoxyphenylboronic acid is influenced by environmental factors such as pH and temperature . The rate of its hydrolysis reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the specific conditions of its environment .
Méthodes De Préparation
The synthesis of 2-Methoxycarbonyl-3-methoxyphenylboronic acid typically involves the reaction of 3-methoxybenzoic acid with boron reagents under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, 3-methoxybenzoic acid is first converted to its corresponding boronic ester, which is then subjected to palladium-catalyzed cross-coupling with an appropriate aryl halide . The reaction conditions usually involve the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide.
Industrial production of 2-Methoxycarbonyl-3-methoxyphenylboronic acid may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Comparaison Avec Des Composés Similaires
2-Methoxycarbonyl-3-methoxyphenylboronic acid can be compared with other similar compounds, such as:
2-Methoxyphenylboronic acid: This compound lacks the methoxycarbonyl group, which can affect its reactivity and applications.
4-Methoxycarbonylphenylboronic acid: The position of the methoxycarbonyl group on the phenyl ring can influence the compound’s chemical properties and reactivity.
4-Methoxyphenylboronic acid: Similar to 2-Methoxycarbonyl-3-methoxyphenylboronic acid, but with the methoxy group in the para position, affecting its reactivity and applications.
The unique combination of methoxy and methoxycarbonyl groups in 2-Methoxycarbonyl-3-methoxyphenylboronic acid provides distinct reactivity and selectivity, making it a valuable compound in various chemical and industrial applications.
Propriétés
IUPAC Name |
(3-methoxy-2-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO5/c1-14-7-5-3-4-6(10(12)13)8(7)9(11)15-2/h3-5,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEICUNBBGBPHDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681862 | |
| Record name | [3-Methoxy-2-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-41-5 | |
| Record name | Benzoic acid, 2-borono-6-methoxy-, 1-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Methoxy-2-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B571992.png)
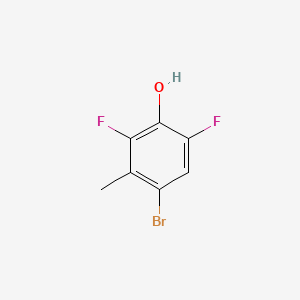
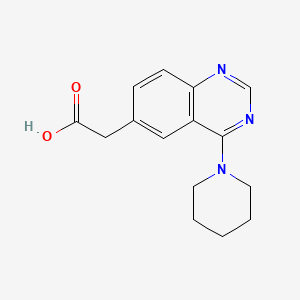

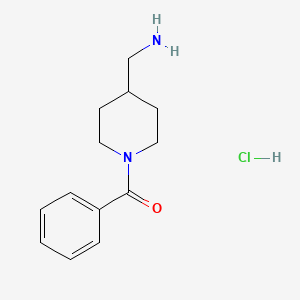
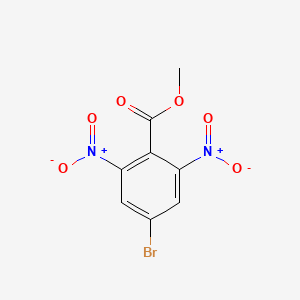
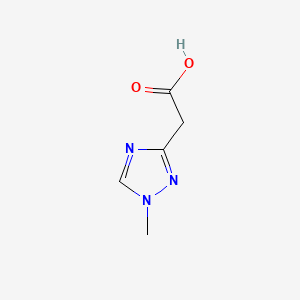

![6-Oxa-1-azaspiro[3.5]nonane](/img/structure/B572006.png)
